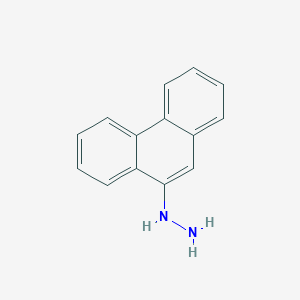

Phenanthren-9-YL-hydrazine

Übersicht

Beschreibung

Phenanthren-9-YL-hydrazine is a chemical compound123. However, there is limited information available about this specific compound.

Synthesis Analysis

A paper titled “Convenient Synthesis of Symmetrical Azines from Alcohols and Hydrazine” discusses the synthesis of new ruthenium (II) complexes from the reaction of ligands with [RuHCl(CO)(EPh 3) 3] under reflux4. However, it does not specifically mention Phenanthren-9-YL-hydrazine.

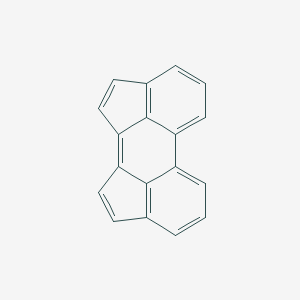

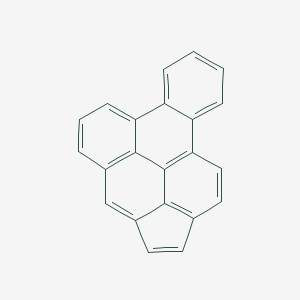

Molecular Structure Analysis

The molecular structure of Phenanthren-9-YL-hydrazine is not explicitly mentioned in the search results. However, Phenanthrene, a related compound, has a molecular weight of 178.229256.Chemical Reactions Analysis

The chemical reactions involving Phenanthren-9-YL-hydrazine are not explicitly mentioned in the search results. However, a related compound, Phenanthrene, undergoes various reactions as per the NIST Chemistry WebBook7.Physical And Chemical Properties Analysis

The physical and chemical properties of Phenanthren-9-YL-hydrazine are not explicitly mentioned in the search results. However, a related compound, Phenanthrene, has a boiling point of 609.2 K and a melting point of 372.38 K9.Wissenschaftliche Forschungsanwendungen

Cancer Research : Phenanthrene derivatives, such as phenanthrene 1,2,4-triazines, exhibit promising antiproliferative activity against cancer cells and potential c-Met inhibitor properties, suggesting their use in cancer treatment (Edraki et al., 2021). Additionally, other phenanthrene derivatives have been found to have selective anticancer activity against human colon and epithelial cancer cells (Guédouar et al., 2017).

Cardioprotection : Compounds like 9-phenanthrol, a TRPM4 channel inhibitor, demonstrate potential cardioprotective effects against ischaemia-reperfusion injuries and can reduce ischaemic stroke injuries (Guinamard, Hof, & Del Negro, 2014).

Toxicology and Industrial Applications : A ratiometric fluorescence probe for hydrazine shows capability for rapid, low-limit, and naked-eye detection in live cells, useful for toxicological studies and industrial applications (Fan et al., 2012).

Environmental Bioremediation : The endophytic fungus Phomopsis liquidambari can biodegrade phenanthrene in vitro and reduce accumulated phenanthrene in rice seedlings, offering potential for pollution remediation (Fu et al., 2018).

Analytical Chemistry : 9,10-Phenanthrenequinone (PQ) serves as a mass-tagging reagent for ultra-sensitive LC/ESI-MS/MS assay of aliphatic aldehydes in human serum, improving detection limits (El-Maghrabey et al., 2016).

Pharmaceuticals and Medicinal Chemistry : Novel pyrazolines derivatives of phenanthrene exhibit potential as analgesic and anti-inflammatory agents, with efficacy comparable to Diclofenac (Joshi et al., 2010).

Safety And Hazards

The safety data sheet for Phenanthrene mentions that it is harmful if swallowed10. However, specific safety and hazard information for Phenanthren-9-YL-hydrazine is not available in the search results.

Zukünftige Richtungen

A paper titled “Saturated deep-blue emitter based on a spiro[benzoanthracene–fluorene]-linked phenanthrene derivative for non-doped organic light-emitting diodes” discusses the potential application of a Phenanthrene derivative in non-doped saturated deep-blue organic light-emitting diodes11. This suggests potential future directions for research involving Phenanthren-9-YL-hydrazine.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or experts in the field for the most accurate information.

Eigenschaften

IUPAC Name |

phenanthren-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLYKRUFIRSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498858 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthren-9-YL-hydrazine | |

CAS RN |

111586-70-0 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

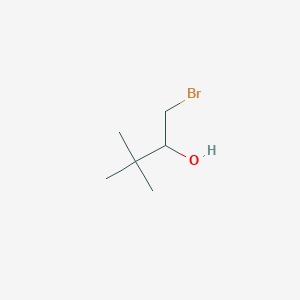

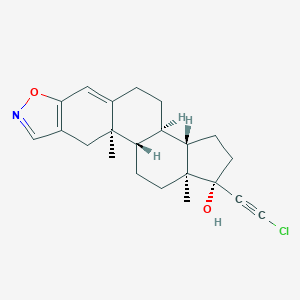

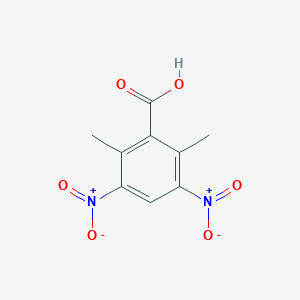

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

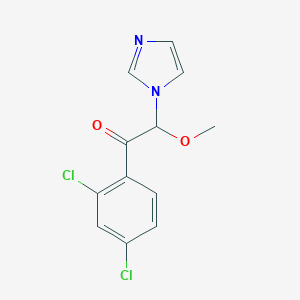

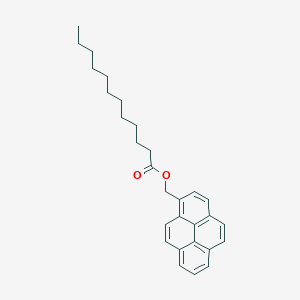

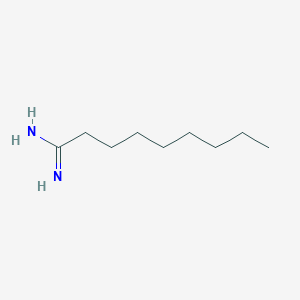

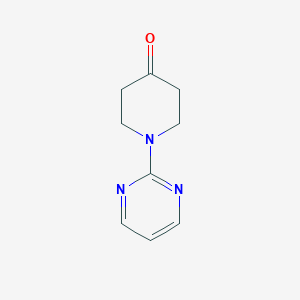

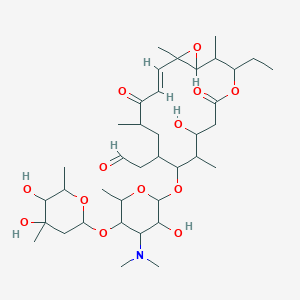

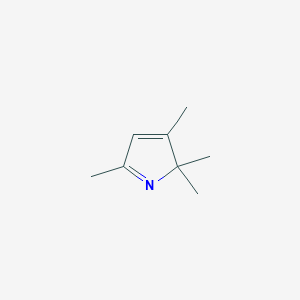

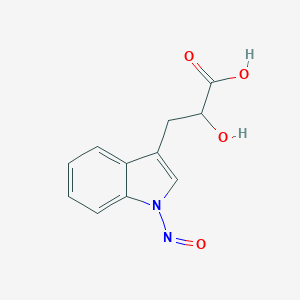

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.